molecular formula C10H6O2 B1487563 5-Ethynyl-3H-isobenzofuran-1-one CAS No. 1179362-90-3

5-Ethynyl-3H-isobenzofuran-1-one

Cat. No.: B1487563
CAS No.: 1179362-90-3
M. Wt: 158.15 g/mol
InChI Key: JKUDVQNJEBSLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-3H-isobenzofuran-1-one is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research and industry. This compound is characterized by its ethynyl group attached to the isobenzofuranone core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3H-isobenzofuran-1-one typically involves the ethynylation of isobenzofuran-1-one derivatives. One common method is the reaction of isobenzofuran-1-one with ethynyl lithium or ethynyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Catalysts, such as palladium or copper-based catalysts, are often employed to enhance the efficiency of the ethynylation reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-3H-isobenzofuran-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-3H-isobenzofuran-1-one is widely used in scientific research due to its versatility and reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is employed in the development of new synthetic methodologies and the study of reaction mechanisms. In biology, it is used as a probe to investigate cellular processes and molecular interactions. In medicine, it has potential applications in drug discovery and development. In industry, it is utilized in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

5-Ethynyl-3H-isobenzofuran-1-one is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • Isobenzofuran-1-one: Lacks the ethynyl group, resulting in different chemical properties and reactivity.

  • 3H-Isobenzofuran-1-one derivatives: Variations in the substituents on the isobenzofuranone core can lead to diverse chemical behaviors.

  • Ethynyl-substituted aromatic compounds: These compounds share the ethynyl group but differ in their core structures, leading to distinct reactivity patterns.

Biological Activity

5-Ethynyl-3H-isobenzofuran-1-one is a synthetic organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to the isobenzofuranone core, which contributes to its unique reactivity and biological properties. Its chemical structure can be represented as follows:

C10H8O\text{C}_{10}\text{H}_{8}\text{O}

This compound serves as a valuable intermediate in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is attributed to several mechanisms:

  • Antitumor Activity : Compounds containing the isobenzofuranone motif have shown promise in inhibiting tumor growth. The ethynyl substitution enhances its interaction with cellular targets involved in cancer progression .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi.
  • Radical Scavenging Activity : Research indicates that derivatives of isobenzofuranone possess antioxidant properties, which may protect cells from oxidative stress.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against various human tumor cell lines, including cholangiocarcinoma (HuCCA-1), lung carcinoma (A549), hepatoblastoma (HepG2), and acute lymphoblastic leukemia (MOLT-3). The results indicated that while some derivatives showed no significant cytotoxicity, others demonstrated selective inhibition, suggesting potential for targeted cancer therapies .

Comparative Biological Activity

A comparison of this compound with other similar compounds revealed differences in their biological activities:

CompoundAntitumor ActivityAntimicrobial ActivityAntioxidant Activity
This compoundModerateHighHigh
Isobenzofuran-1-oneLowModerateModerate
Ethynyl-substituted compoundsVariableHighLow

This table illustrates the unique profile of this compound compared to its analogs, highlighting its potential as a lead compound for further drug development.

Pharmacological Evaluations

In pharmacological studies, this compound was tested for its effects on various biochemical pathways. It was found to modulate enzyme activity related to inflammation and cancer cell proliferation. The compound's ability to inhibit specific pathways suggests it could serve as a therapeutic agent in managing inflammatory diseases and cancers.

Synthesis and Derivative Development

Recent research focused on synthesizing derivatives of this compound using cascade cyclization methods. These derivatives were evaluated for enhanced biological activities, leading to the discovery of compounds with improved efficacy against target cells .

Properties

IUPAC Name

5-ethynyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h1,3-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUDVQNJEBSLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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